5-(4-Methoxyanilino)-3-(3-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
5-(4-Methoxyanilino)-3-(3-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyanilino)-3-(3-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. A common approach might include:
Formation of the anthraquinone core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.
Introduction of the isoxazole ring: This step might involve cyclization reactions using appropriate precursors.
Substitution reactions: The methoxyanilino and methylpiperidino groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthraquinone core.
Reduction: Reduction reactions can also occur, potentially affecting the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
5-(4-Methoxyanilino)-3-(3-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying cellular processes or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Possible applications in the development of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, anthraquinone derivatives can interact with DNA, enzymes, or cellular receptors, leading to various biological effects. The methoxyanilino and methylpiperidino groups might enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent structure, known for its wide range of biological activities.
Isoxazole derivatives: Compounds with similar ring structures, often studied for their pharmacological properties.
Methoxyaniline derivatives: Known for their potential therapeutic effects.
Uniqueness
5-(4-Methoxyanilino)-3-(3-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
10-(4-methoxyanilino)-12-(3-methylpiperidin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C27H25N3O3/c1-16-6-5-13-30(15-16)22-14-21(28-17-9-11-18(32-2)12-10-17)23-24-25(22)29-33-27(24)20-8-4-3-7-19(20)26(23)31/h3-4,7-12,14,16,28H,5-6,13,15H2,1-2H3 |
InChI Key |
ILNHINHSHYTKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)OC |
Origin of Product |
United States |
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